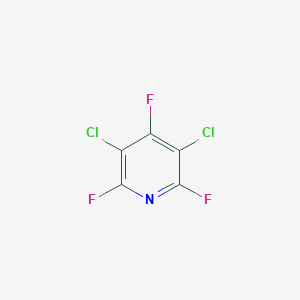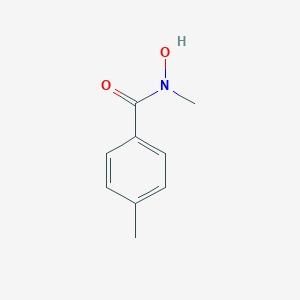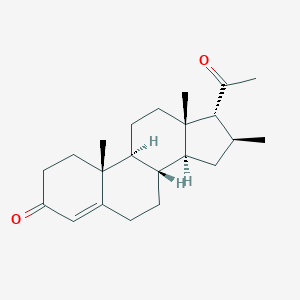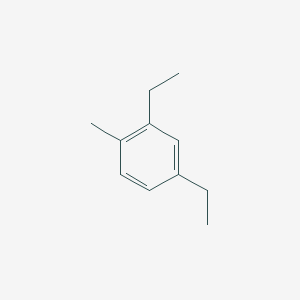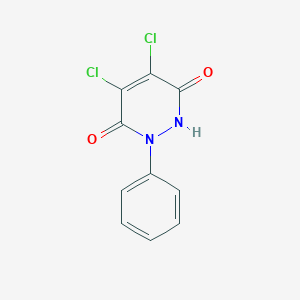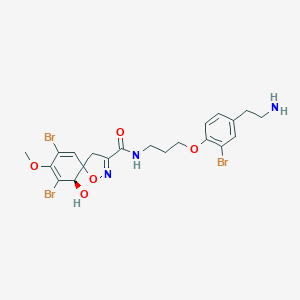
14-Debromoaraplysillin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Debromoaraplysillin I is a natural product that has been isolated from various marine organisms. It is a member of the araplysin family of compounds and has been found to possess various biological activities.
Mechanism Of Action
The mechanism of action of 14-Debromoaraplysillin I is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of various signaling pathways involved in cancer cell proliferation.
Biochemical And Physiological Effects
Studies have shown that 14-Debromoaraplysillin I can modulate the expression of various genes and proteins involved in cancer cell proliferation, apoptosis, and angiogenesis. The compound has also been found to possess anti-inflammatory and anti-microbial properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 14-Debromoaraplysillin I in lab experiments is its potential as a new anti-cancer drug candidate. However, the compound is difficult to synthesize, and its availability is limited. Moreover, the mechanism of action of the compound is not fully understood, and more research is needed to determine its safety and efficacy.
Future Directions
Future research on 14-Debromoaraplysillin I should focus on the development of more efficient synthesis methods to increase the availability of the compound for further study. Moreover, more research is needed to determine the safety and efficacy of the compound as a potential anti-cancer drug candidate. Additionally, further studies are required to elucidate the mechanism of action of 14-Debromoaraplysillin I and to explore its potential as a treatment for other diseases, such as inflammation and microbial infections.
Conclusion:
In conclusion, 14-Debromoaraplysillin I is a natural product with various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound is difficult to synthesize, and its mechanism of action is not fully understood. However, further research on 14-Debromoaraplysillin I has the potential to lead to the development of new anti-cancer drugs and treatments for other diseases.
Synthesis Methods
The synthesis of 14-Debromoaraplysillin I involves the extraction of the compound from marine organisms or the total synthesis of the compound. The total synthesis of 14-Debromoaraplysillin I has been achieved using various methods, including the use of palladium-catalyzed Sonogashira coupling, Suzuki coupling, and Stille coupling reactions.
Scientific Research Applications
14-Debromoaraplysillin I has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
CAS RN |
136685-29-5 |
|---|---|
Product Name |
14-Debromoaraplysillin I |
Molecular Formula |
C21H24Br3N3O5 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
(6R)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C21H24Br3N3O5/c1-30-18-14(23)10-21(19(28)17(18)24)11-15(27-32-21)20(29)26-7-2-8-31-16-4-3-12(5-6-25)9-13(16)22/h3-4,9-10,19,28H,2,5-8,11,25H2,1H3,(H,26,29)/t19-,21?/m0/s1 |
InChI Key |
NMQGCYQSHLBLKC-ZQRQZVKFSA-N |
Isomeric SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3)CCN)Br)C=C1Br)O)Br |
synonyms |
14-debromoaraplysillin I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



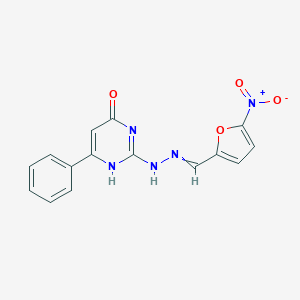
![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)
![6-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B155002.png)
![Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B155003.png)
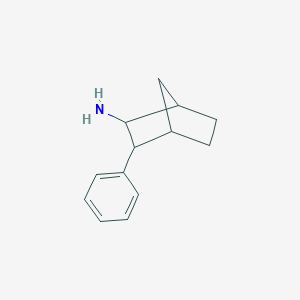
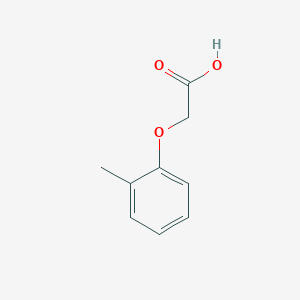
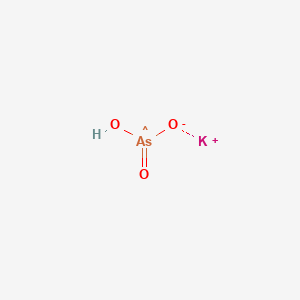
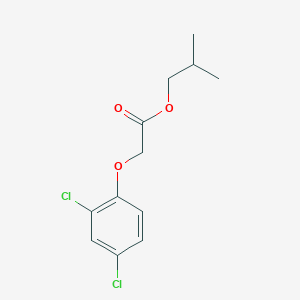
![4-Chloro-6-(trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B155016.png)
